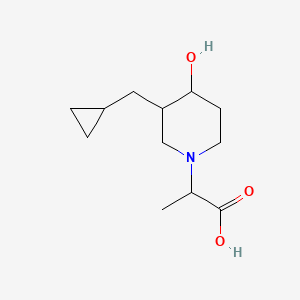

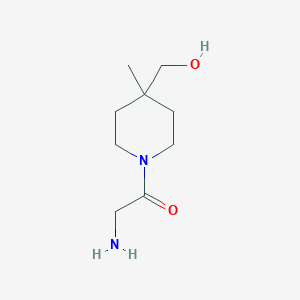

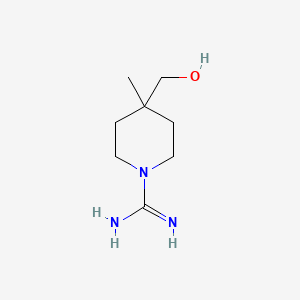

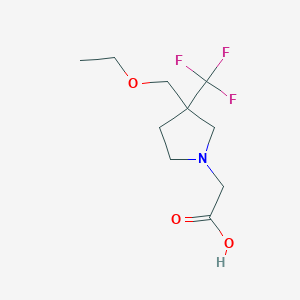

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline

Vue d'ensemble

Description

“2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline” is a chemical compound that is likely to be used in scientific research . Its unique structure allows for diverse applications in drug discovery, organic synthesis, and medicinal chemistry.

Synthesis Analysis

The synthesis of such compounds often involves reactions like the Sandmeyer reaction, which is used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate . Enzymatic pathways are also used in the synthesis of fluorinated compounds .Chemical Reactions Analysis

The Sandmeyer reaction is a well-known reaction mainly used for the conversion of an aryl amine to an aryl halide . This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .Applications De Recherche Scientifique

Medicine: Targeted Drug Delivery

“2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline” has potential applications in the development of targeted drug delivery systems. Its structure could be utilized to create novel prodrugs that release active pharmaceutical ingredients upon reaching specific biological targets. This approach can enhance the efficacy of medications while minimizing side effects .

Agriculture: Pesticide Development

In agriculture, this compound may serve as a precursor in the synthesis of new pesticides. Its fluoromethyl group could contribute to the development of compounds with improved stability and effectiveness against various pests, potentially leading to more sustainable agricultural practices .

Material Science: Advanced Polymer Synthesis

The compound’s unique structure is beneficial for creating advanced polymers with specific properties, such as increased durability or chemical resistance. These polymers could be used in various industries, from automotive to aerospace, for manufacturing parts that require high-performance materials .

Environmental Science: Pollution Remediation

Research indicates that “2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline” could be involved in the remediation of environmental pollutants. Its chemical properties might allow it to bind with and neutralize toxic substances found in water or soil, aiding in the cleanup of contaminated sites .

Biochemistry: Enzyme Inhibition Studies

This compound could play a role in biochemistry as an enzyme inhibitor. By interacting with specific enzymes, it may help in understanding biological pathways and developing inhibitors that can regulate metabolic processes related to diseases .

Pharmacology: Analgesic Research

In pharmacology, derivatives of this compound could be synthesized to explore new analgesic drugs. Its structure allows for modifications that can lead to the discovery of potent pain-relieving medications with fewer side effects compared to current options .

Propriétés

IUPAC Name |

2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c1-13(10-14)6-8-16(9-7-13)12-5-3-2-4-11(12)15/h2-5H,6-10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAWOTIUYFXSDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CC=CC=C2N)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.